Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate
Description
Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate is a heterocyclic compound featuring a pteridine core substituted with a phenylamino group at position 4 and an ethyl benzoate moiety linked via an amino group at position 2. Its structure combines a bicyclic pteridine system with aromatic and ester functionalities, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to planar heterocycles.
Properties
IUPAC Name |
ethyl 4-[(4-anilinopteridin-2-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-2-29-20(28)14-8-10-16(11-9-14)25-21-26-18-17(22-12-13-23-18)19(27-21)24-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNDIVSYQBLBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies and Intermediate Formation
The synthesis of Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate relies on constructing its pteridine core and sequentially introducing substituents. Two primary routes dominate the literature:
Buchwald–Hartwig Amination for Pteridine Functionalization
A pivotal step involves forming the C–N bond between the pteridine ring and the phenylamino group. Source details a Buchwald–Hartwig coupling protocol using:
- Catalyst system : Palladium acetate (Pd(OAc)₂) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) as a ligand.
- Base : Cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 80°C under nitrogen.
- Substrate : A halogenated pteridine derivative (e.g., 4-chloropteridin-2-amine) and aniline.
This method achieves yields >70% after purification via silica gel chromatography. The reaction’s success hinges on rigorous exclusion of moisture and oxygen, as palladium catalysts are sensitive to deactivation.
Stepwise Synthetic Routes
Route A: Sequential Assembly of Pteridine and Benzoate Groups
This route prioritizes early formation of the pteridine core:
Step 1: Pteridine Ring Synthesis
- Starting material : 2,4,5,6-Tetraaminopyrimidine and glyoxal undergo cyclocondensation in acidic ethanol to form 2-aminopteridine.
- Reaction conditions : Reflux at 80°C for 12 hours, yielding 85–90% crude product.
Step 2: Phenylamino Group Installation
- Method : Buchwald–Hartwig coupling of 4-chloropteridin-2-amine with aniline (Pd(OAc)₂, BINAP, Cs₂CO₃, 1,4-dioxane, 80°C).
- Work-up : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate 3:1).
Step 3: Benzoate Ester Formation
Route B: Convergent Synthesis via Prefunctionalized Intermediates
This approach reduces step count by using advanced intermediates:
Intermediate 1: Ethyl 4-Isothiocyanatobenzoate
- Synthesis : Reaction of ethyl 4-aminobenzoate with thiophosgene (Cl₂C=S) in dichloromethane.
- Yield : 89% after recrystallization.
Intermediate 2: 4-(Phenylamino)Pteridin-2-amine
- Prepared via Ullmann coupling of 4-iodopteridin-2-amine with aniline (CuI, L-proline, K₃PO₄, DMSO, 100°C).
Final Coupling
Industrial Scalability and Process Optimization
Catalyst Recycling and Solvent Selection
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound shares a common ethyl benzoate backbone with multiple analogs but differs in the heterocyclic systems and substituents. Key comparisons include:
Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate ()
- Structure : Pyrimidine ring instead of pteridine; pyridin-4-yl substituent.
- Synthesis: Reacted with hydrazine hydrate in ethanol (87°C, 20 h) to yield 84.3% product .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) ()
- Structure: Pyridazine ring and phenethylamino linker.
- Functional Impact: The phenethylamino group increases flexibility compared to the rigid pteridine system, possibly altering binding kinetics .
Ethyl 4-[(6-Methyl-2-phenylpyrimidin-4-yl)amino]benzoate ()
Substituent Effects on Physicochemical Properties
Halogenated Derivatives
- Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (): Formula: C₁₇H₁₆BrNO₃; MW: 370.22 g/mol.
- Ethyl 4-[(4-fluorobenzoyl)amino]benzoate (): Formula: C₁₆H₁₄FNO₃; MW: 295.29 g/mol. Impact: Fluorine’s electronegativity may improve metabolic stability and membrane permeability .
Electron-Withdrawing Groups
- Ethyl 4-{[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonylamino}benzoate (): Structure: Thienopyridine core with trifluoromethyl and methoxyphenyl groups.
Physical Properties and Characterization
- Melting Points: Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate: 255°C (matches literature) . Chlorinated Analog (): 268–287°C, influenced by halogen mass and crystal packing .
- Spectroscopic Data :
- 1H NMR : δH 7.8–8.2 ppm (aromatic protons), δH 4.3–4.5 ppm (ethyl ester) common across analogs .
Biological Activity
Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a pteridine ring system, which is known for its role in biological processes, and incorporates an ethyl ester linked to a benzoate moiety. The presence of the phenylamino group enhances its structural complexity and potential reactivity. Its unique arrangement of functional groups contributes to its distinct chemical and biological properties.
This compound interacts with specific molecular targets, including enzymes and receptors, thereby modulating their activity. This interaction is crucial for understanding the compound's pharmacological effects and therapeutic potential.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects against diseases.
- Receptor Binding : It shows potential in binding to specific receptors, influencing signaling pathways that are critical in disease progression.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity. Studies have shown its effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
These results suggest that the compound may serve as a lead for developing new antimicrobial therapies.
Case Studies
One notable study focused on the compound's interaction with cancer cell lines. It demonstrated cytotoxic effects on various cancer types, highlighting its potential as an anticancer agent. The study utilized a series of assays to evaluate cell viability and proliferation rates.
Case Study Summary:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
These findings underscore the compound's promise in oncology research.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including methods like the Suzuki–Miyaura coupling reaction. These synthetic routes have been optimized for yield and purity in industrial settings.
Synthetic Route Overview:
- Step 1 : Formation of the pteridine ring.
- Step 2 : Coupling with phenylamine.
- Step 3 : Esterification to produce the final compound.
This efficient synthesis allows for scalable production, making it suitable for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
